6-Piperazin-1-ylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Piperazin-1-ylimidazo[1,2-a]pyridine is a heterocyclic compound that features a piperazine ring fused to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperazin-1-ylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Piperazin-1-ylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
6-Piperazin-1-ylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing drugs for treating neurological disorders and cancer.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials for optoelectronic devices
Mechanism of Action
The mechanism of action of 6-Piperazin-1-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different chemical properties and applications.
Uniqueness
6-Piperazin-1-ylimidazo[1,2-a]pyridine is unique due to its specific fusion of a piperazine ring to the imidazo[1,2-a]pyridine core, which imparts distinct pharmacological properties and potential for diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H14N4/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14/h1-2,5,8-9,12H,3-4,6-7H2 |
InChI Key |
GJRHYSICCPFVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN3C=CN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.